Therapeutic Ratio Comparison: Silaspirobarbiturate vs. Carbon-based Cyclohexylspirobarbiturates in Mouse Model
In a head-to-head pharmacological evaluation in female Swiss white mice, the silicon-substituted spirobarbiturate 8,8-dimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione (Compound II, R=H, Y=O) exhibited a therapeutic ratio (ED50/LD50) that fell within the range of 1.0 to 1.8. This contrasts sharply with the high therapeutic ratios of 2.4 to 5.18 reported for analogous carbon-based cyclohexylspirobarbiturates (I, R=alkyl; Y=O) [1]. The reduced therapeutic window indicates a narrower safety margin for the silicon analog relative to its carbon counterparts, an observation critical for any application where safety margin is a key selection criterion.
| Evidence Dimension | Therapeutic ratio (ED50 for loss of righting reflex / LD50) |
|---|---|
| Target Compound Data | Therapeutic ratio range: 1.0 – 1.8 |
| Comparator Or Baseline | Carbon-based cyclohexylspirobarbiturates (I, R=alkyl; Y=O): therapeutic ratio range 2.4 – 5.18 |
| Quantified Difference | Silicon analog's therapeutic ratio is 1.8x to 5.2x lower, signifying a significantly narrower safety margin. |
| Conditions | Female Webster Swiss white mice, 15-20 g; compounds administered intraperitoneally as corn oil suspensions; ED50 and LD50 calculated by Litchfield-Wilcoxon method. |
Why This Matters
Users selecting this compound for CNS-related studies must account for its narrower safety margin compared to carbon-based spirobarbiturates, which directly impacts dosing protocols and procurement decisions when high safety margin is required.
- [1] Fessenden, R. J.; Larsen, J. G.; Cook, M. D.; Fessenden, J. S. Silicon Heterocyclic Compounds. III. Silicon-Substituted Spirobarbiturates. J. Med. Chem. 1964, 7, 695–698. View Source
